molecular formula C26H29N7O3 B10881401 2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide

2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B10881401
M. Wt: 487.6 g/mol
InChI Key: HBENKAWKHSZYPA-UHFFFAOYSA-N
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Description

2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core, a piperazine ring, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide typically involves multiple steps, starting with the preparation of the purine core. The purine core can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization reactions. The piperazine ring is then introduced through nucleophilic substitution reactions, and the phenylacetamide moiety is attached via amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl derivatives: These compounds share the purine core and exhibit similar biological activities.

    Piperazine derivatives: Compounds containing the piperazine ring are known for their diverse pharmacological properties.

    Phenylacetamide derivatives: These compounds are studied for their potential therapeutic applications.

Uniqueness

2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide is unique due to its combination of structural features, which confer specific biological activities and potential applications. Its multi-functional nature makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C26H29N7O3

Molecular Weight

487.6 g/mol

IUPAC Name

2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)piperazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C26H29N7O3/c1-29-23-22(24(35)30(2)26(29)36)33(17-19-9-5-3-6-10-19)25(28-23)32-15-13-31(14-16-32)18-21(34)27-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3,(H,27,34)

InChI Key

HBENKAWKHSZYPA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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